REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:13])[C:7]([C:11]#[N:12])([CH3:10])[CH2:8][CH3:9])([CH3:4])([CH3:3])[CH3:2]>CCO.[Ni]>[C:1]([O:5][C:6](=[O:13])[C:7]([CH2:11][NH2:12])([CH3:10])[CH2:8][CH3:9])([CH3:2])([CH3:3])[CH3:4]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred under a hydrogen atmosphere at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The liquid was then carefully decanted into another flask
|
Type
|
WASH
|
Details
|
the metal was washed twice with EtOH
|
Type
|
CONCENTRATION
|
Details
|
The combined EtOH solution was concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |